Octacosyl (E)-ferulate

Catalog No.
S8011213
CAS No.
35321-71-2
M.F
C38H66O4
M. Wt
586.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octacosyl (E)-ferulate

CAS Number

35321-71-2

Product Name

Octacosyl (E)-ferulate

IUPAC Name

octacosyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C38H66O4

Molecular Weight

586.9 g/mol

InChI

InChI=1S/C38H66O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33-42-38(40)32-30-35-29-31-36(39)37(34-35)41-2/h29-32,34,39H,3-28,33H2,1-2H3/b32-30+

InChI Key

PIGLOISSVVAGBD-NHQGMKOOSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC

octacosyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a natural product found in Dendrobium loddigesii, Erythrina abyssinica, and other organisms with data available.

Octacosyl (E)-ferulate is a long-chain fatty acid ester derived from ferulic acid and octacosanol. Its molecular formula is C38H66O4C_{38}H_{66}O_{4} with a molecular weight of approximately 586.93 g/mol. This compound features a long alkyl chain, which contributes to its unique physicochemical properties, including lipophilicity and potential bioactivity. Octacosyl (E)-ferulate has garnered attention for its anti-inflammatory and cytotoxic effects, making it a compound of interest in both pharmaceutical and cosmetic applications .

The chemical behavior of octacosyl (E)-ferulate is characterized by several types of reactions:

  • Esterification: The formation of octacosyl (E)-ferulate involves the esterification reaction between ferulic acid and octacosanol.
  • Hydrolysis: Under acidic or basic conditions, octacosyl (E)-ferulate can undergo hydrolysis to yield ferulic acid and octacosanol.
  • Oxidation: The phenolic hydroxyl group in the ferulic acid moiety can be oxidized to form quinones, which may have different biological activities .
  • Reduction: The ester bond can be reduced, leading to the formation of alcohols.

Octacosyl (E)-ferulate exhibits notable biological activities:

  • Anti-inflammatory Properties: It has been shown to inhibit the phosphorylation of histone III-S by protein kinase C in a concentration-dependent manner, thereby reducing inflammatory responses induced by agents like 12-O-tetradecanoylphorbol-13-acetate in animal models .
  • Cytotoxic Effects: Extracts containing octacosyl (E)-ferulate have demonstrated cytotoxicity against various human cancer cell lines, suggesting potential applications in cancer therapy .
  • Antioxidant Activity: Similar to other cinnamic acid derivatives, it may possess antioxidant properties, contributing to its protective effects against oxidative stress .

The synthesis of octacosyl (E)-ferulate can be achieved through various methods:

  • Direct Esterification: This method involves the direct reaction of ferulic acid with octacosanol in the presence of an acid catalyst under controlled temperature conditions.
  • Transesterification: This process can be employed using triglycerides as starting materials, where the fatty acids are exchanged with ferulic acid.
  • Biocatalytic Methods: Enzymatic reactions using lipases can facilitate the formation of esters under mild conditions, potentially increasing yields and reducing by-products .

Octacosyl (E)-ferulate has several applications across different fields:

  • Cosmetics: Due to its anti-inflammatory and antioxidant properties, it is used in skincare formulations aimed at reducing skin irritation and promoting skin health.
  • Pharmaceuticals: Its cytotoxic effects make it a candidate for further research in cancer treatment and other therapeutic areas.
  • Food Industry: Potential applications include use as a natural preservative or functional ingredient due to its antioxidant properties .

Research on interaction studies involving octacosyl (E)-ferulate focuses on its behavior in biological systems:

  • Cellular Uptake: Studies indicate that long-chain fatty acid esters like octacosyl (E)-ferulate may influence cellular uptake mechanisms, affecting bioavailability and efficacy.
  • Synergistic Effects: Investigations into its combination with other compounds reveal potential synergistic effects that could enhance its biological activities, particularly in anti-inflammatory and anticancer contexts .

Several compounds share structural similarities with octacosyl (E)-ferulate, primarily within the class of fatty acid esters derived from ferulic acid. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Properties
Hexacosyl (E)-ferulateShorter alkyl chain (C26)Similar anti-inflammatory effects but less lipophilic
Octadecyl FerulateShorter alkyl chain (C18)More soluble in water; used in different cosmetic formulations
Dodecyl FerulateShorter alkyl chain (C12)Higher polarity; used primarily as a surfactant
Ethyl FerulateContains an ethyl group instead of a long chainMore polar; commonly used as a flavoring agent

Octacosyl (E)-ferulate is unique due to its longer carbon chain, which enhances its lipophilicity and potential for skin penetration compared to shorter-chain analogs. This property may contribute to its effectiveness in topical applications.

XLogP3

16.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

586.49611058 g/mol

Monoisotopic Mass

586.49611058 g/mol

Heavy Atom Count

42

Dates

Last modified: 11-23-2023

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